molecular formula C9H6BrN3O B2371357 6-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one CAS No. 2251053-53-7

6-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one

Cat. No. B2371357
CAS RN: 2251053-53-7
M. Wt: 252.071
InChI Key: PRUONTMEOLBEAV-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one, or 6-Bromo-2-Pyridazinone, is a heterocyclic organic compound with a wide range of applications in scientific research. It is a derivative of the pyridazinone family, and has a unique set of properties that make it useful for a variety of applications.

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

  • Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine : Investigated the crystal and molecular structure of a related compound, focusing on molecular geometry, hydrogen bonding, and π-π interactions in the crystal packing (Rodi et al., 2013).

2. Metal-Complexing Ability and Synthesis Methodologies

  • Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines : Explored the ability of pyridazine derivatives to self-assemble into metal complexes, highlighting their synthesis via Diels-Alder reactions (Hoogenboom et al., 2006).
  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones : Discussed cycloaddition methods for creating pharmacologically active pyridazinones, a similar class of compounds (Johnston et al., 2008).

3. Synthesis of Biologically Active Compounds

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one : Detailed the synthesis of an important intermediate for creating biologically active compounds (Wang et al., 2016).
  • Efficient Use of 1,2‐Dihaloazine Synthons in Transition‐Metal‐Free Preparation of Diverse Heterocycle‐Fused 1,4‐Oxazepines : Demonstrated the use of 1,2-dihaloazines, including 4,5-dichloropyridazin-3(2H)-ones, in the metal-free synthesis of complex heterocycles (Sapegin et al., 2015).

4. Involvement in Catalysis and Complex Formation

  • A new family of Ru complexes for water oxidation : Highlighted the use of pyridazine derivatives in forming dinuclear complexes for catalysis in water oxidation (Zong & Thummel, 2005).

5. Synthesis and Application in Corrosion Inhibition

  • Chemical, electrochemical, quantum, and surface analysis evaluation on the inhibition performance of novel imidazo[4,5-b] pyridine derivatives against mild steel corrosion : Evaluated the effectiveness of imidazo[4,5-b] pyridine derivatives, including a 6-bromo variant, as corrosion inhibitors for mild steel (Saady et al., 2021).

properties

IUPAC Name

6-bromo-2-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-8-1-2-9(14)13(12-8)7-3-5-11-6-4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUONTMEOLBEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1Br)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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